molecular formula C19H26O3 B12053757 4-Methoxy-estradiol-13C,d3

4-Methoxy-estradiol-13C,d3

Cat. No.: B12053757
M. Wt: 306.4 g/mol
InChI Key: BCWZIZLVBYHFES-FDOHHOGYSA-N
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Description

4-Methoxy-estradiol-13C,d3 is a labeled analogue of 4-Methoxy-estradiol, which is a metabolite of 17β-Estradiol. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which allows for detailed metabolic and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-estradiol-13C,d3 typically involves the incorporation of carbon-13 and deuterium isotopes into the estradiol structure. This process can be complex and requires precise control of reaction conditions to ensure the correct isotopic labeling. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. This process may include multiple steps of chemical reactions, purification, and quality control to meet the stringent requirements for research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-estradiol-13C,d3 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-estradiol-13C,d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of estradiol.

    Medicine: Investigated for its potential therapeutic effects and role in hormone-related diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 4-Methoxy-estradiol-13C,d3 involves its interaction with estrogen receptors and other molecular targets. It exerts its effects by binding to these receptors, modulating gene expression, and influencing various cellular pathways. The specific molecular targets and pathways involved may include the regulation of cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyestradiol: An endogenous methoxylated catechol estrogen with similar estrogenic activity.

    4-Hydroxyestradiol: An intermediate in the metabolism of estradiol with distinct biochemical properties.

    Estrone: Another estrogen metabolite with different physiological effects.

Uniqueness

4-Methoxy-estradiol-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research applications, enabling detailed insights into the compound’s behavior and interactions.

Properties

Molecular Formula

C19H26O3

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-4-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2+1D3

InChI Key

BCWZIZLVBYHFES-FDOHHOGYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O

Origin of Product

United States

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